molecular formula C14H16N4O3S2 B3019168 4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-64-9

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B3019168
M. Wt: 352.43
InChI Key: BBDBPCFCLFHJPW-UHFFFAOYSA-N
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Description

The compound "4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of sulfonyl-substituted nitrogen-containing heterocyclic systems. It is related to a class of compounds that have been synthesized for their potential biological activities, including antimicrobial and antifungal properties. These compounds are characterized by the presence of a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing both nitrogen and sulfur atoms. This structural feature is significant in conferring biological activity to these molecules .

Synthesis Analysis

The synthesis of related compounds involves the acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heteryl-substituted acid chlorides. This method allows for the creation of novel heterocyclic compounds that have not been previously reported in the literature. The synthesis process is confirmed by various analytical techniques, including 1H NMR-spectroscopy, elemental analysis, and thin-layer chromatography, ensuring the structure and purity of the obtained compounds .

Molecular Structure Analysis

The molecular structure of related compounds in this class has been characterized by spectroscopic techniques. For instance, the X-ray coordinates of a similar compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) have been reported, revealing an unusual binding mode to the enzyme's hinge region via a water molecule . This suggests that the molecular structure of these compounds is critical for their interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the functional groups in these compounds is a key aspect of their chemical behavior. For example, the cyanomethylene functionality in a related compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety. This indicates that the chemical reactions involving these compounds are versatile and can lead to the formation of various novel heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the 1,3,4-thiadiazole ring contributes to their biological activity, as evidenced by pharmacological studies. These studies have shown that compounds in this series exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The antimicrobial properties of these compounds make them promising candidates for further study, particularly those with high activity, such as the compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide .

Future Directions

The future research directions for a compound like this would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-2-12-16-17-14(22-12)15-13(19)9-3-7-11(8-4-9)23(20,21)18-10-5-6-10/h3-4,7-8,10,18H,2,5-6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDBPCFCLFHJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

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